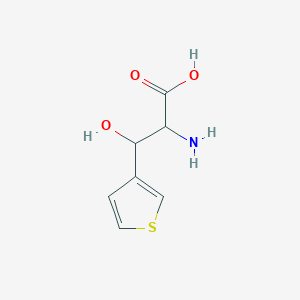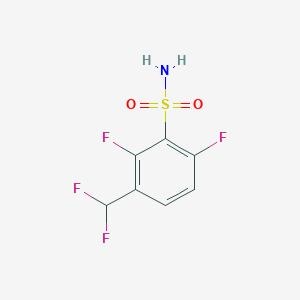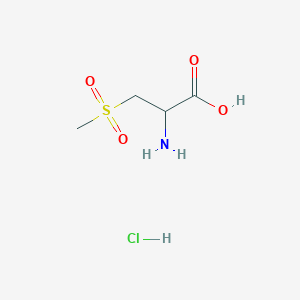
1-(2,2,2-Trifluoroethyl)pyrazolidinehydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,2,2-Trifluoroethyl)pyrazolidinehydrochloride is a chemical compound with the molecular formula C5H9F3N2·HCl. It is known for its unique properties and applications in various fields of scientific research. This compound is characterized by the presence of a trifluoroethyl group attached to a pyrazolidine ring, making it a valuable intermediate in organic synthesis and pharmaceutical research .
Méthodes De Préparation
The synthesis of 1-(2,2,2-Trifluoroethyl)pyrazolidinehydrochloride typically involves the reaction of pyrazolidine with 2,2,2-trifluoroethyl chloride in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure high yield and purity of the product. Industrial production methods may involve the use of advanced techniques such as continuous flow reactors to optimize the reaction conditions and scale up the production .
Analyse Des Réactions Chimiques
1-(2,2,2-Trifluoroethyl)pyrazolidinehydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazolidine derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced pyrazolidine compounds.
Substitution: The trifluoroethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Applications De Recherche Scientifique
1-(2,2,2-Trifluoroethyl)pyrazolidinehydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for the treatment of various diseases.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 1-(2,2,2-Trifluoroethyl)pyrazolidinehydrochloride involves its interaction with specific molecular targets and pathways. The trifluoroethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The pyrazolidine ring may interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparaison Avec Des Composés Similaires
1-(2,2,2-Trifluoroethyl)pyrazolidinehydrochloride can be compared with other similar compounds, such as:
1-(2,2,2-Trifluoroethyl)pyrazolidine: Lacks the hydrochloride group, which may affect its solubility and reactivity.
1-(2,2,2-Trifluoroethyl)pyrazole: Contains a pyrazole ring instead of a pyrazolidine ring, leading to different chemical and biological properties.
1-(2,2,2-Trifluoroethyl)hydrazine:
Propriétés
Formule moléculaire |
C5H10ClF3N2 |
|---|---|
Poids moléculaire |
190.59 g/mol |
Nom IUPAC |
1-(2,2,2-trifluoroethyl)pyrazolidine;hydrochloride |
InChI |
InChI=1S/C5H9F3N2.ClH/c6-5(7,8)4-10-3-1-2-9-10;/h9H,1-4H2;1H |
Clé InChI |
NHRQHZYYBOSUIO-UHFFFAOYSA-N |
SMILES canonique |
C1CNN(C1)CC(F)(F)F.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-butyl(1S,3S,6R)-7,7-difluoro-3-(hydroxymethyl)-2-azabicyclo[4.1.0]heptane-2-carboxylate](/img/structure/B13555878.png)
![Tert-butyl 1-(hydroxymethyl)-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B13555885.png)
![6,6-Dimethylspiro[3.4]octan-2-one](/img/structure/B13555895.png)
![7-amino-N-[4-(2,4-dioxo-1,3-diazinan-1-yl)-3-methoxyphenyl]heptanamidehydrochloride](/img/structure/B13555901.png)

![4-[(5-Chloropyridin-2-yl)oxy]phenylfluoranesulfonate](/img/structure/B13555922.png)
![4-[3-Aminopropyl(methyl)amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B13555929.png)







